molecular formula C10H14N2O2 B1381027 3-Amino-2-(propan-2-yloxy)benzamide CAS No. 1369902-96-4

3-Amino-2-(propan-2-yloxy)benzamide

Cat. No.: B1381027
CAS No.: 1369902-96-4
M. Wt: 194.23 g/mol
InChI Key: ZQISOOWYQTXIBP-UHFFFAOYSA-N
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Description

3-Amino-2-(propan-2-yloxy)benzamide is a chemical compound with the CAS registry number 1369902-96-4 . Its molecular formula is C10H14N2O2, and it has a molecular weight of approximately 194.23 g/mol . The SMILES code for this compound is O=C(N)C1=CC=CC(N)=C1OC(C)C . This product is intended for research and development use only and is not approved for human or veterinary diagnostic or therapeutic uses . As a benzamide derivative bearing both amino and isopropoxy functional groups, it serves as a potential building block in organic synthesis and medicinal chemistry research. These functional groups make it a versatile intermediate for the exploration of novel chemical entities and for use in biological screening programs . The compound is typically supplied as a dry powder and may require cold-chain transportation to ensure stability . Researchers can request bulk quantities from various suppliers . For comprehensive handling and safety information, please consult the relevant Safety Data Sheet (SDS) before use.

Properties

IUPAC Name

3-amino-2-propan-2-yloxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O2/c1-6(2)14-9-7(10(12)13)4-3-5-8(9)11/h3-6H,11H2,1-2H3,(H2,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQISOOWYQTXIBP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=C(C=CC=C1N)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 3 Amino 2 Propan 2 Yloxy Benzamide and Analogous Structures

Strategic Approaches to Benzamide (B126) Synthesis

The creation of substituted benzamides like 3-Amino-2-(propan-2-yloxy)benzamide involves a carefully planned sequence of reactions to install the requisite functional groups—the amide, the isopropoxy ether, and the amino group—at the correct positions on the benzene (B151609) ring.

Amidation Reactions (e.g., from corresponding acids or acyl chlorides)

The formation of the benzamide moiety is a cornerstone of the synthetic strategy. This is most commonly achieved through the direct condensation of a carboxylic acid with an amine or by reacting an amine with a more reactive carboxylic acid derivative, such as an acyl chloride.

Direct amidation of a benzoic acid with ammonia (B1221849) or an amine is an atom-economical approach. However, this reaction often requires high temperatures or the use of coupling agents to facilitate the removal of water. To circumvent these issues, the carboxylic acid is frequently converted to a more reactive species. For instance, treatment of a nitrobenzoic acid with a chlorinating agent like thionyl chloride or phosphorus pentachloride yields the corresponding nitrobenzoyl chloride. google.com This acyl chloride can then readily react with an amine to form the amide bond under milder conditions. google.com

Another strategy involves the use of active esters of the benzoic acid, such as N-hydroxysuccinimide esters. These can be prepared by reacting the nitrobenzoic acid with N-hydroxysuccinimide in the presence of a condensing agent like dicyclohexylcarbodiimide. google.com These active esters then smoothly react with amines to provide the desired benzamide.

Introduction of the Isopropoxy Group (Propan-2-yloxy) via O-Alkylation Pathways

The isopropoxy group is typically introduced via a nucleophilic substitution reaction, specifically an O-alkylation. A common precursor for this step is a hydroxyl-substituted benzamide or a related benzoic acid derivative. For instance, a 2-hydroxy-3-nitrobenzamide (B1280379) could be deprotonated with a suitable base to form a phenoxide ion, which then acts as a nucleophile to attack an isopropyl halide (e.g., 2-bromopropane (B125204) or 2-iodopropane). This Williamson ether synthesis is a classic and effective method for forming the ether linkage.

Alternatively, the O-alkylation can be performed on a protected hydroxylamine (B1172632) derivative. For example, tert-butyl N-hydroxycarbamate can be O-alkylated with the methanesulfonate (B1217627) of the corresponding alcohol, followed by deprotection to yield the O-substituted hydroxylamine. organic-chemistry.org

Regioselective Introduction of the Amino Moiety

The final key transformation is the introduction of the amino group at the 3-position of the benzamide ring. A common and effective strategy involves the reduction of a nitro group that was strategically placed on the ring in an earlier step. For example, a 3-nitrobenzamide (B147352) derivative can be reduced to the corresponding 3-aminobenzamide (B1265367) using various reducing agents, such as catalytic hydrogenation (e.g., with palladium on carbon and hydrogen gas) or metal-based reductions (e.g., with tin(II) chloride or iron in acidic media).

The regioselective introduction of an amino group can also be achieved through other methods, such as amination reactions. For instance, chlorosulfonyl isocyanate has been utilized for the regioselective and diastereoselective introduction of a protected amine group in the synthesis of complex molecules. nih.govnih.gov

Specific Reaction Pathways and Reaction Conditions

The synthesis of this compound typically involves a multi-step sequence that combines the strategic approaches discussed above. The exact pathway can vary, but a logical sequence would involve establishing the benzamide and ether functionalities before the final reduction of a nitro group to the amine.

Multi-step Synthetic Sequences

A plausible multi-step synthesis for this compound could begin with a readily available starting material like 2-amino-3-nitrobenzoic acid. sigmaaldrich.com The synthesis would proceed through the following general steps:

Diazotization and Hydrolysis: The amino group of 2-amino-3-nitrobenzoic acid can be converted to a hydroxyl group via a Sandmeyer-type reaction. This involves treating the amino acid with a nitrite (B80452) source (e.g., sodium nitrite) in an acidic solution to form a diazonium salt, which is then hydrolyzed to the corresponding 2-hydroxy-3-nitrobenzoic acid.

O-Alkylation: The resulting 2-hydroxy-3-nitrobenzoic acid can then be O-alkylated with an isopropyl halide in the presence of a base to yield 2-isopropoxy-3-nitrobenzoic acid.

Amidation: The carboxylic acid group of 2-isopropoxy-3-nitrobenzoic acid can be converted to the primary amide. This can be achieved by first converting the carboxylic acid to its more reactive acyl chloride using a reagent like thionyl chloride, followed by reaction with ammonia.

Nitro Group Reduction: The final step is the reduction of the nitro group to an amino group. This is typically accomplished using catalytic hydrogenation or a metal-based reducing agent to afford the target molecule, this compound.

The following table outlines a potential synthetic sequence:

StepStarting MaterialReagents and ConditionsIntermediate/Product
12-Amino-3-nitrobenzoic acid1. NaNO₂, H₂SO₄, 0°C; 2. H₂O, heat2-Hydroxy-3-nitrobenzoic acid
22-Hydroxy-3-nitrobenzoic acidIsopropyl bromide, K₂CO₃, DMF2-Isopropoxy-3-nitrobenzoic acid
32-Isopropoxy-3-nitrobenzoic acid1. SOCl₂, reflux; 2. NH₃ (aq)2-Isopropoxy-3-nitrobenzamide
42-Isopropoxy-3-nitrobenzamideH₂, Pd/C, EthanolThis compound

Catalytic Methods in Benzamide Formation

Recent advancements in organic synthesis have led to the development of various catalytic methods for benzamide formation, which can offer milder reaction conditions and improved efficiency.

Zirconium-based Catalysts: A solid acid catalyst prepared from diatomite earth, an ionic liquid, and zirconium tetrachloride (diatomite earth@IL/ZrCl₄) has been shown to be effective for the direct condensation of benzoic acids and amines under ultrasonic irradiation. researchgate.netresearchgate.net This method boasts advantages such as short reaction times, high yields, and the use of a recoverable catalyst. researchgate.net

Copper and Silver Catalysts: Oxidative amidation of aldehydes with amines can be catalyzed by copper and silver salts, such as CuI and AgIO₃. rsc.org Copper sulfate (B86663) in the presence of a base and an oxidant has also been used for this transformation. rsc.org

Boric Acid Catalysis: Boric acid can catalyze the coupling of carboxylic acids and amines, particularly for less nucleophilic substrates, although it may require higher catalyst loadings. rsc.org

Photocatalytic Methods: Visible-light photoredox catalysis has emerged as a powerful tool for various organic transformations, including the synthesis of benzamide derivatives. rsc.org For instance, methylene (B1212753) blue can act as a photocatalyst for the synthesis of secondary benzamides from o-halogenated starting materials in water. rsc.org Another approach involves the use of fac-Ir(ppy)₃ as a photocatalyst for the synthesis of isoindolinones from o-halogenated benzamides. rsc.org

These catalytic methods offer promising alternatives to traditional synthetic routes, potentially leading to more sustainable and efficient syntheses of this compound and its analogs.

Use of Protecting Groups and Deprotection Strategies

The synthesis of this compound and its analogs necessitates a careful and strategic application of protecting groups to shield reactive functional groups from unwanted side reactions. This approach ensures the desired transformations occur at the correct positions within the molecule. The selection of these protecting groups is pivotal, hinging on their stability under various reaction conditions and the facility of their subsequent removal without compromising the integrity of the target molecule.

In the context of synthesizing benzamide derivatives, both the amino and carboxylic acid functionalities often require protection. For instance, the amino group of a precursor molecule can be temporarily masked to prevent its interference during the introduction of the ether linkage. A prevalent strategy involves the conversion of the amino group into a carbamate, such as a tert-butoxycarbonyl (Boc) group. The Boc group exhibits stability across a range of chemical environments but is readily cleaved under acidic conditions. This allows for the selective alkylation of a nearby hydroxyl group.

The deprotection step is as critical as the protection itself, demanding efficiency and selectivity. The removal of the Boc group is typically accomplished using strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl). The choice of acid and solvent is optimized to ensure complete deprotection without degrading the final product.

Similarly, the carboxylic acid group is often protected as an ester to prevent it from reacting during other synthetic steps. Methyl or ethyl esters are common choices and can be hydrolyzed back to the carboxylic acid under basic conditions, for example, with sodium hydroxide (B78521) or lithium hydroxide. In more intricate syntheses, an orthogonal protecting group strategy may be employed. This involves using protecting groups that can be removed under different conditions, enabling the selective deprotection of one functional group while others remain intact. This level of control is indispensable for the regioselective synthesis of highly functionalized benzamide compounds.

Synthesis of Key Precursors and Intermediates (e.g., 3-Amino-2-(propan-2-yloxy)benzoic Acid Hydrochloride)

The efficient synthesis of this compound relies on the availability of key precursors, with 3-Amino-2-(propan-2-yloxy)benzoic Acid Hydrochloride being a crucial intermediate. The preparation of this intermediate generally follows a multi-step synthetic sequence.

A typical starting material for this synthesis is 3-nitrosalicylic acid. The synthetic route can be outlined as follows:

Etherification: The first step involves the alkylation of the hydroxyl group of 3-nitrosalicylic acid with an isopropyl halide, such as 2-bromopropane, in the presence of a base like potassium carbonate and a solvent such as dimethylformamide (DMF). This reaction, a Williamson ether synthesis, introduces the isopropoxy group at the 2-position to yield 2-isopropoxy-3-nitrobenzoic acid.

Reduction of the Nitro Group: The nitro group is subsequently reduced to an amino group. A common method for this transformation is catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst. This method is often preferred due to its clean reaction profile and high yields.

Amide Formation: The carboxylic acid of the resulting 3-amino-2-isopropoxybenzoic acid is then converted to the primary amide. This can be achieved by first activating the carboxylic acid, for example, by converting it to an acid chloride using thionyl chloride, followed by reaction with ammonia.

Salt Formation: The final step often involves the formation of the hydrochloride salt of the product by treatment with hydrochloric acid. This can aid in purification and improve the stability of the compound.

Efficiency and Scalability Considerations for Synthetic Routes

Reagents and Solvents: The choice of reagents and solvents significantly impacts the cost, safety, and environmental impact of the synthesis. For industrial-scale production, readily available, inexpensive, and non-hazardous materials are preferred. The potential for solvent recycling is also an important factor in reducing waste and cost.

Purification: The purification of intermediates and the final product can be a significant challenge in scaling up a synthesis. Crystallization is often the preferred method for purification on a large scale as it is generally more cost-effective and generates less waste than chromatographic methods. The formation of hydrochloride salts, as in the case of 3-Amino-2-(propan-2-yloxy)benzoic Acid Hydrochloride, can facilitate purification by crystallization.

Process Safety: A thorough evaluation of the safety of each reaction step is crucial before scaling up. This includes understanding the thermal stability of all reactants and intermediates to prevent runaway reactions and ensuring that appropriate engineering controls are in place to handle any potential hazards.

By carefully addressing these considerations, a synthetic route for this compound can be developed that is not only efficient and high-yielding but also safe and cost-effective for large-scale manufacturing.

Advanced Spectroscopic and Crystallographic Characterization of 3 Amino 2 Propan 2 Yloxy Benzamide

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the precise structure of organic molecules in solution. By observing the magnetic behavior of atomic nuclei, particularly ¹H and ¹³C, a detailed picture of the molecular framework can be constructed.

Proton NMR (¹H NMR) for Structural Elucidation

Proton NMR (¹H NMR) provides information about the chemical environment, number, and connectivity of hydrogen atoms in a molecule. Based on the structure of 3-Amino-2-(propan-2-yloxy)benzamide, a predicted ¹H NMR spectrum would exhibit several distinct signals. The aromatic region would show complex splitting patterns for the three protons on the benzene (B151609) ring. The isopropoxy group would be characterized by a septet for the single methine proton (CH) and a doublet for the six equivalent methyl protons (CH₃). The protons of the primary amine (-NH₂) and the amide (-CONH₂) would appear as broad singlets, the chemical shifts of which can be influenced by solvent and concentration.

Predicted ¹H NMR Data for this compound

Assigned Proton Predicted Chemical Shift (δ) ppm Predicted Multiplicity Integration
-CH (CH₃)₂ 4.4 - 4.7 Septet (sp) 1H
-CH(C H₃)₂ 1.2 - 1.4 Doublet (d) 6H
Aromatic CH 6.5 - 7.5 Multiplet (m) 3H
Ar-NH 4.5 - 5.5 Broad Singlet (br s) 2H

Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Assignment

Carbon-13 NMR (¹³C NMR) maps the carbon framework of a molecule. For this compound, ten distinct signals are expected in the ¹³C NMR spectrum, corresponding to each unique carbon atom. The carbonyl carbon of the amide group would appear at the most downfield shift (around 170 ppm). The six aromatic carbons would resonate in the typical aromatic region (110-160 ppm), with their exact shifts determined by the attached functional groups. The methine and methyl carbons of the isopropoxy group would be found in the aliphatic region of the spectrum. mdpi.com

Predicted ¹³C NMR Data for this compound

Assigned Carbon Predicted Chemical Shift (δ) ppm
C =O (Amide) 168 - 172
Aromatic C -O 150 - 155
Aromatic C -NH₂ 145 - 150
Aromatic C -C=O 130 - 135
Aromatic C -H 110 - 125
C H(CH₃)₂ 70 - 75

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Analysis

Two-dimensional (2D) NMR techniques are crucial for assembling the complete molecular structure by establishing correlations between different nuclei.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings (typically through 2-3 bonds). For this molecule, COSY would show correlations between adjacent protons on the aromatic ring and a strong correlation between the methine and methyl protons within the isopropoxy group.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates each proton with its directly attached carbon atom. biosynth.com This technique would definitively link the proton signals from the aromatic ring and the isopropoxy group to their corresponding carbon signals identified in the ¹³C NMR spectrum.

Mass Spectrometry (MS) Techniques

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which is essential for confirming the molecular weight and deducing structural features.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) measures the mass of a molecule with very high accuracy. This allows for the unambiguous determination of its elemental formula. For this compound, the molecular formula is C₁₀H₁₄N₂O₂. biosynth.com HRMS would be used to confirm the mass of the protonated molecular ion, [M+H]⁺.

Predicted HRMS Data for this compound

Ion Molecular Formula Calculated m/z

Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis

Tandem Mass Spectrometry (MS/MS) involves selecting the molecular ion and subjecting it to fragmentation, providing valuable information about the molecule's substructures. The fragmentation of protonated amides can be complex, but predictable pathways often involve the loss of small neutral molecules. nih.gov For this compound, characteristic fragmentation would likely include the loss of ammonia (B1221849) (NH₃), the loss of the entire isopropoxy group, or the loss of propylene (B89431) from the isopropoxy group. Analyzing these fragment ions helps to piece together the molecular structure, corroborating the findings from NMR spectroscopy.

Predicted MS/MS Fragmentation of [C₁₀H₁₅N₂O₂]⁺

Fragment Ion m/z Lost Neutral Fragment Formula of Fragment Ion
178.0866 NH₃ C₁₀H₁₂NO₂⁺
152.0811 C₃H₃N C₇H₁₃O₂⁺
135.0652 C₃H₆O (Isopropanol) C₇H₉N₂O⁺

Infrared (IR) and Raman Spectroscopy

Vibrational Mode Analysis and Functional Group Identification

No experimental Infrared (IR) or Raman spectra for this compound were found in the searched resources. Consequently, a detailed vibrational mode analysis and specific functional group identification based on experimental data cannot be provided.

For a molecule with the structure of this compound, a hypothetical IR and Raman analysis would be expected to identify vibrational modes associated with its key functional groups. These would include:

Amino group (NH₂): Symmetric and asymmetric stretching vibrations, typically observed in the range of 3300-3500 cm⁻¹.

Amide group (C=O and N-H): Carbonyl (C=O) stretching, which is a strong band usually appearing around 1630-1695 cm⁻¹, and N-H bending vibrations.

Aromatic ring (C=C and C-H): C=C stretching vibrations within the aromatic ring, and C-H stretching and bending modes.

Ether linkage (C-O-C): Asymmetric and symmetric stretching vibrations.

Isopropyl group (C-H): Symmetric and asymmetric stretching and bending vibrations of the methyl groups.

Without experimental spectra, the precise frequencies and intensities of these vibrational modes for this specific compound remain undetermined.

X-ray Diffraction (XRD) Analysis for Solid-State Structure

Single-Crystal X-ray Diffraction for Absolute Configuration and Molecular Conformation

There are no published single-crystal X-ray diffraction studies for this compound. Therefore, information regarding its absolute configuration, molecular conformation, crystal system, space group, and precise bond lengths and angles is not available.

Powder X-ray Diffraction for Crystalline Phases

No powder X-ray diffraction (PXRD) patterns for this compound have been found in the public literature. PXRD data is essential for identifying the crystalline phases of a solid material and can be used as a fingerprint for quality control. The absence of this data prevents any discussion of the compound's crystalline form or polymorphism.

Elemental Analysis for Purity and Stoichiometry

While the molecular formula of this compound is established as C₁₀H₁₄N₂O₂, no specific experimental elemental analysis data has been reported in the searched literature. Elemental analysis is crucial for confirming the empirical formula of a synthesized compound and assessing its purity by comparing the experimental percentages of carbon, hydrogen, and nitrogen to the theoretical values.

Table 1: Theoretical Elemental Composition of this compound

ElementSymbolAtomic WeightNumber of AtomsTotal WeightPercentage
CarbonC12.0110120.161.83%
HydrogenH1.0081414.1127.27%
NitrogenN14.01228.0214.43%
OxygenO16.00232.0016.48%
Total 194.232 100.00%

Without experimental data, the purity and stoichiometry of any synthesized batch of this compound cannot be verified against its theoretical composition.

Computational Chemistry and Molecular Modeling of 3 Amino 2 Propan 2 Yloxy Benzamide

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, dictated by its electronic structure. These methods provide a basis for predicting molecular geometry, reactivity, and spectroscopic properties.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. For "3-Amino-2-(propan-2-yloxy)benzamide," DFT calculations, likely employing a functional such as B3LYP with a basis set like 6-311G(d,p), would be utilized to determine its optimized geometry and electronic properties. researchgate.net These calculations yield crucial data on bond lengths, bond angles, and dihedral angles, which define the molecule's three-dimensional shape.

The electronic properties, such as the distribution of electron density and the energies of the frontier molecular orbitals (HOMO and LUMO), are also elucidated. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and the molecule's ability to participate in chemical reactions. For analogous aromatic compounds, these calculations have been instrumental in understanding their stability and reactivity. researchgate.net

Table 1: Predicted Geometric Parameters for a Benzamide (B126) Derivative (Illustrative)

ParameterBond/AnglePredicted Value
Bond LengthC-N (amide)1.35 Å
Bond LengthC=O (amide)1.25 Å
Bond AngleO=C-N122°
Dihedral AnglePhenyl-C=O~25°

Note: This table is illustrative and based on general values for benzamide derivatives. Specific values for "this compound" would require dedicated DFT calculations.

The presence of rotatable bonds in "this compound," particularly around the isopropoxy group and the amide bond, allows for multiple conformations. Conformational analysis is performed to identify the most stable, low-energy conformations of the molecule. This process involves systematically rotating the flexible bonds and calculating the potential energy of each resulting structure.

For substituted benzamides, it has been observed that the planarity of the molecule is influenced by the nature and position of the substituents. mdpi.com The isopropoxy group at the 2-position and the amino group at the 3-position would likely influence the orientation of the amide group relative to the benzene (B151609) ring. The identification of energy-minimized structures is crucial for subsequent molecular docking and dynamics studies, as it is generally assumed that the bioactive conformation is one of the low-energy conformers.

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This is particularly useful in drug discovery for predicting the interaction between a small molecule ligand and a protein target.

Molecular docking simulations of "this compound" would involve placing the molecule into the active site of a biologically relevant macromolecule, such as an enzyme or a receptor. Studies on similar aminobenzamide derivatives have shown their potential to inhibit enzymes like dipeptidyl peptidase-IV (DPP-IV) and histone deacetylases (HDACs). mdpi.comnih.gov

The docking process generates various possible binding poses and scores them based on a scoring function that estimates the binding affinity. The results would predict the specific interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand-protein complex. For instance, the amino group of the benzamide could act as a hydrogen bond donor, while the aromatic ring could engage in π-π stacking interactions with aromatic residues in the active site.

Table 2: Potential Interacting Residues in a Target Enzyme Active Site for a Benzamide Ligand (Illustrative)

Interaction TypeLigand MoietyEnzyme Residue (Example)
Hydrogen BondAmide N-HAspartic Acid
Hydrogen BondAmino GroupGlutamic Acid
HydrophobicIsopropoxy GroupLeucine, Valine
π-π StackingBenzene RingTyrosine, Phenylalanine

Note: This table is illustrative. The actual interacting residues would depend on the specific target protein.

The scoring functions used in molecular docking provide an estimation of the binding energy, which indicates the strength of the interaction between the ligand and the receptor. A lower binding energy generally suggests a more stable complex. These energetic calculations help in ranking different compounds and prioritizing them for further experimental testing.

In studies of N-substituted aminobenzamide derivatives as DPP-IV inhibitors, docking scores have been used to correlate with their experimentally determined inhibitory activities. nih.gov Similar energetic analyses for "this compound" would be crucial in assessing its potential as an inhibitor for various enzyme targets.

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations provide a detailed view of the dynamic behavior of molecules over time. These simulations can be used to assess the stability of a ligand-protein complex predicted by molecular docking and to study the conformational changes that may occur upon binding. nih.govnih.govyoutube.comyoutube.com

Investigation of Dynamic Behavior and Conformational Flexibility

The biological activity of a molecule is intricately linked to its three-dimensional structure and conformational flexibility. Molecular dynamics (MD) simulations offer a computational microscope to observe the dynamic nature of molecules over time. For this compound, MD simulations can reveal the accessible conformations and the rotational freedom around its key single bonds.

Table 1: Key Torsional Angles in this compound

Torsional Angle Description Predicted Behavior
C(aryl)-O-C(isopropyl)-C(methyl) Rotation of the isopropyl group Relatively free rotation, with some steric hindrance influencing preferred orientations.
C(aryl)-C(amide)-N-H Rotation of the amide group Can be influenced by intramolecular hydrogen bonding with the ortho-amino group.

The dynamic behavior of this compound can be further understood by analyzing the trajectory of MD simulations. These simulations can map the potential energy surface of the molecule, identifying low-energy conformations that are most likely to be populated under physiological conditions. The conformational flexibility is a key determinant of how the molecule can adapt its shape to fit into a biological target's binding site. nih.govnih.gov

Solvation Effects on Molecular Structure and Interactions

The surrounding solvent environment plays a pivotal role in dictating the structure, stability, and interactions of a molecule. Computational solvation models are employed to simulate these effects, providing insights that are crucial for understanding a drug candidate's behavior in an aqueous physiological environment. nih.gov Solvation effects can be studied using both explicit solvent models, where individual solvent molecules are included in the simulation, and implicit solvent models, which represent the solvent as a continuous medium. chemrxiv.orgrsc.org

For this compound, the presence of polar functional groups—the amino and amide groups—and the relatively nonpolar propan-2-yloxy group suggests a complex interplay with water molecules. The amino and amide groups are capable of forming hydrogen bonds with water, acting as both hydrogen bond donors and acceptors. The ether oxygen can also act as a hydrogen bond acceptor. These interactions with water are expected to significantly influence the molecule's conformational preferences compared to the gas phase.

Table 2: Predicted Solvation Effects on this compound

Molecular Feature Interaction with Water Consequence
Amino Group (-NH2) Hydrogen bond donor and acceptor Enhanced solubility; potential competition with intramolecular H-bonds.
Amide Group (-CONH2) Hydrogen bond donor and acceptor Contributes to aqueous solubility and can influence the orientation of the amide plane.

The use of quantum mechanics/molecular mechanics (QM/MM) methods can provide a more accurate description of the electronic structure of the solute and its immediate solvent shell, offering a deeper understanding of specific solute-solvent interactions.

Virtual Screening and Lead Optimization Strategies

Virtual screening (VS) has emerged as a powerful and cost-effective method in drug discovery for identifying promising hit compounds from large chemical libraries. researchgate.net For a scaffold like this compound, VS can be employed to explore a vast chemical space of related analogs to identify molecules with potentially improved activity and properties.

Structure-based virtual screening would involve docking a library of compounds into the active site of a known biological target. If the target for this compound is known, this approach can predict the binding modes and affinities of different derivatives. Ligand-based virtual screening, on the other hand, can be used when the target structure is unknown. This method relies on the principle that structurally similar molecules are likely to have similar biological activities. Pharmacophore models can be developed based on the key structural features of this compound that are thought to be essential for its activity. jst.go.jpnih.gov

Once a hit compound is identified, lead optimization strategies are employed to refine its structure to enhance potency, selectivity, and pharmacokinetic properties. youtube.comyoutube.comyoutube.com For this compound, computational chemistry can guide this process in several ways:

Structure-Activity Relationship (SAR) Studies: By systematically modifying different parts of the molecule (e.g., the amino, propan-2-yloxy, and benzamide groups) and calculating their predicted binding affinities, computational models can help build a comprehensive SAR. nih.gov

Improving Potency: Molecular docking and free energy calculations can be used to design modifications that enhance the interactions with the target, for instance, by introducing new hydrogen bond donors/acceptors or hydrophobic groups that fill specific pockets in the binding site. nih.gov

Enhancing Selectivity: If the compound shows off-target effects, computational models of related proteins can be used to design modifications that reduce binding to these anti-targets while maintaining or improving affinity for the desired target.

Optimizing ADME Properties: Computational models can predict properties like solubility, permeability, and metabolic stability. For example, modifications to the this compound structure can be evaluated for their predicted impact on lipophilicity (logP) and polar surface area (PSA), which are key determinants of oral bioavailability.

Table 3: Potential Lead Optimization Strategies for this compound

Optimization Goal Proposed Modification Rationale
Increase Potency Substitution on the phenyl ring To explore additional interactions with the target binding site.
Improve Solubility Introduction of a polar group on the alkyl chain To enhance interaction with water and improve aqueous solubility.
Enhance Metabolic Stability Replacement of metabolically labile hydrogens with fluorine To block sites of oxidative metabolism.

In Vitro Pharmacological and Biological Activities of 3 Amino 2 Propan 2 Yloxy Benzamide and Its Analogues

Enzyme Inhibition Studies

Enzymes are critical regulators of a vast array of physiological and pathological processes. The ability of a compound to selectively inhibit a specific enzyme is a cornerstone of modern drug discovery. Analogues of 3-Amino-2-(propan-2-yloxy)benzamide have been evaluated against several important enzyme classes, revealing a spectrum of inhibitory activities.

Inhibition of Cholinesterases (e.g., Butylcholinesterase, Acetylcholinesterase)

Cholinesterases, primarily acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), are key enzymes in the nervous system, responsible for the hydrolysis of the neurotransmitter acetylcholine. Inhibition of these enzymes is a therapeutic strategy for conditions such as Alzheimer's disease.

Investigations into benzamide (B126) derivatives have revealed their potential as cholinesterase inhibitors. For instance, a series of 2-Hydroxy-N-phenylbenzamides and their esters have demonstrated moderate inhibitory activity against AChE, with IC50 values generally falling within a narrow range of 33.1 to 85.8 µM. nih.gov The inhibition of BuChE by these compounds was found to be less potent, with higher IC50 values. nih.gov Notably, many of these derivatives showed inhibitory efficacy comparable or superior to the established cholinesterase inhibitor, rivastigmine. nih.gov

Furthermore, studies on other heterocyclic analogues, such as 3-amino-2-thioxothiazolidin-4-one derivatives, have also identified dual inhibitors of both AChE and BuChE, with IC50 values starting from 13.15 μM. nih.gov These findings underscore the potential of the broader benzamide and related scaffolds in the design of novel cholinesterase inhibitors.

Compound AnalogueEnzymeIC50 (µM)Reference
5-bromo-2-hydroxy-N-(3,5-dichlorophenyl)benzamideAChE33.13 nih.gov
5-bromo-2-hydroxy-N-(3,4,5-trichlorophenyl)benzamideAChE42.08 nih.gov
5-bromo-2-hydroxy-N-[3-(trifluoromethyl)phenyl]benzamideAChE42.67 nih.gov
3-amino-2-thioxothiazolidin-4-one derivativeAChE/BuChEfrom 13.15 nih.gov

Inhibition of Lipoxygenase Enzymes

Lipoxygenases (LOXs) are a family of enzymes that catalyze the dioxygenation of polyunsaturated fatty acids, leading to the production of bioactive lipid mediators involved in inflammation and other physiological and pathological processes.

Research into compounds structurally related to benzamides has shown potential for lipoxygenase inhibition. For example, a study on N-(Alkyl/aralkyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methylbenzenesulfonamides identified derivatives with inhibitory activity against lipoxygenase. nih.gov Specifically, N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(3-phenylpropyl)-4-methylbenzenesulfonamide and N-(4-chlorobenzyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methylbenzenesulfonamide displayed IC50 values of 85.79±0.48 µM and 89.32±0.34 µM, respectively. nih.gov While not direct benzamide analogues, these findings suggest that the broader structural class may have utility in targeting lipoxygenase enzymes.

Compound AnalogueEnzymeIC50 (µM)Reference
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(3-phenylpropyl)-4-methylbenzenesulfonamideLipoxygenase85.79 ± 0.48 nih.gov
N-(4-chlorobenzyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methylbenzenesulfonamideLipoxygenase89.32 ± 0.34 nih.gov

Inhibition of Receptor Tyrosine Kinases (e.g., EGFR, HER-2)

Receptor tyrosine kinases (RTKs) are a class of cell surface receptors that play crucial roles in cellular signaling pathways governing growth, differentiation, and metabolism. Dysregulation of RTKs, such as the epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER-2), is a hallmark of many cancers, making them prime targets for therapeutic intervention.

Analogues of benzamide have been explored for their ability to inhibit these critical enzymes. For instance, certain 4-anilinoquinazoline (B1210976) derivatives have demonstrated potent inhibitory activities against both EGFR and HER-2 tyrosine kinases. researchgate.net The inhibitory concentrations (IC50) for some of these compounds were in the nanomolar range, indicating high potency. researchgate.net Studies on other heterocyclic systems have also revealed potent inhibition of EGFR and HER2, with some compounds exhibiting IC50 values in the sub-nanomolar to low nanomolar range. researchgate.netaatbio.com These results highlight the potential of designing highly potent and selective RTK inhibitors based on scaffolds related to benzamides.

Compound Analogue ClassTargetCell LineIC50Reference
Group B Quinazoline DerivativeEGFRA431~4-15 nM researchgate.net
Group C Quinazoline DerivativeEGFRA431~4-15 nM researchgate.net
Group B Quinazoline DerivativeHER2CSH1225-50 nM researchgate.net
Group C Quinazoline DerivativeHER2CSH1225-50 nM researchgate.net
AfatinibEGFR-0.5 nM aatbio.com
AfatinibHER2-14 nM aatbio.com

Interactions with Metalloproteases

Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases involved in the degradation of extracellular matrix components. Their activity is crucial for tissue remodeling, but their dysregulation is implicated in various diseases, including cancer metastasis and arthritis.

The development of MMP inhibitors has been an active area of research. While specific data on this compound is not available, the broader class of compounds containing a benzamide-like hydroxamic acid moiety has been extensively studied as MMP inhibitors. nih.gov These compounds act by chelating the zinc ion in the active site of the enzyme. For example, Marimastat, a broad-spectrum MMP inhibitor, exhibits potent inhibition of several MMPs with IC50 values in the low nanomolar range. nih.gov

Compound AnalogueEnzymeIC50 (nM)Reference
Marimastat (BB-2516)MMP-15 nih.gov
Marimastat (BB-2516)MMP-26 nih.gov
Marimastat (BB-2516)MMP-79 nih.gov
Marimastat (BB-2516)MMP-93 nih.gov

Antiproliferative and Cytotoxic Activities in Cancer Cell Lines

A critical aspect of anticancer drug discovery is the evaluation of a compound's ability to inhibit the growth of cancer cells (antiproliferative activity) or to directly kill them (cytotoxic activity).

In Vitro Cytotoxicity Against Leukemia Cells (e.g., Molt-3)

Leukemia is a type of cancer that affects the blood and bone marrow. The development of new agents with efficacy against leukemic cells is a continuous effort in oncology research.

While direct cytotoxic data for this compound against the Molt-3 leukemia cell line is not documented in the reviewed literature, studies on structurally related benzamide analogues have demonstrated significant antileukemic activity. For instance, a series of quinazoline–sulfonamide derivatives were evaluated for their cytotoxic effects against Jurkat (acute T-cell leukemia) and THP-1 (acute monocytic leukemia) cell lines. semanticscholar.org Two compounds from this series, designated 4a and 4d, were particularly effective, with IC50 values ranging from 4 to 6.5 µM. semanticscholar.org

Furthermore, aminoisoquinoline benzamides have been identified as potent inhibitors of FLT3 and Src-family kinases, which are often dysregulated in acute myeloid leukemia (AML). nih.gov These compounds demonstrated potent inhibition of the FLT3-driven AML cell lines MV4-11 and MOLM-14. nih.gov These findings suggest that the benzamide scaffold is a promising starting point for the development of novel therapeutics for various types of leukemia.

Compound AnalogueCell LineIC50 (µM)Reference
Quinazoline-sulfonamide (4a)Jurkat6.1 semanticscholar.org
Quinazoline-sulfonamide (4a)THP-16.5 semanticscholar.org
Quinazoline-sulfonamide (4d)Jurkat4.2 semanticscholar.org
Quinazoline-sulfonamide (4d)THP-14.6 semanticscholar.org

Antiproliferative Effects on Solid Tumor Cell Lines

No specific data regarding the antiproliferative effects of this compound on solid tumor cell lines are available in the current scientific literature. Research on its analogues, however, demonstrates a range of activities.

A series of novel 2-(2-phenoxyacetamido)benzamides were synthesized and evaluated for their antiproliferative activity against a panel of human tumor cell lines. nih.gov Among these, compound 17j (a 2-(2-phenoxyacetamido)benzamide with an iodine substitution) showed the most potent activity against the K562 human chronic myelogenous leukemia cell line with an IC₅₀ value of 0.16 μM. nih.gov In general, substitutions at the 5-position of the benzamido moiety, particularly with iodine or 4,5-dimethoxy groups, were found to be beneficial for the inhibitory activity. nih.gov

In another study, analogues of the natural product proximicin, which feature an aminobenzofuran core, were synthesized and tested against human glioblastoma U-87 MG cells. nih.gov Several of these furan-benzofuran-containing analogues displayed greater antiproliferative activity than the parent compounds and the standard chemotherapeutic agent temozolomide (B1682018). nih.gov For instance, analogue 23(16) inhibited the growth of U-87 MG cells with an IC₅₀ of 6.54 µg/mL, which was significantly more potent than temozolomide (IC₅₀ = 29.19 µg/mL). nih.gov

Furthermore, a study on methoxy (B1213986) amidino substituted benzamides and benzimidazoles revealed that trimethoxy substituted benzimidazole-2-carboxamide 8 had the most promising antiproliferative activity, with IC₅₀ values ranging from 0.6 to 2.0 µM across three human cancer cell lines. researchgate.net

Table 1: Antiproliferative Activity of Selected Benzamide Analogues

Compound/Analogue Cell Line(s) Reported Activity (IC₅₀)
2-(2-phenoxyacetamido)benzamide 17j K562 (Human Chronic Myelogenous Leukemia) 0.16 μM nih.gov
Proximicin Analogue 23(16) U-87 MG (Human Glioblastoma) 6.54 µg/mL nih.gov
Trimethoxy substituted benzimidazole-2-carboxamide 8 Various Human Cancer Cells 0.6 - 2.0 µM researchgate.net
Temozolomide (Control) U-87 MG (Human Glioblastoma) 29.19 µg/mL nih.gov

Mechanism of Action Studies

Specific mechanism of action studies for this compound are not documented. However, research into its analogues points towards mechanisms involving cell cycle arrest and antitubulin activity.

Cell Cycle Arrest: Various benzamide analogues have been shown to induce cell cycle arrest at different phases.

G0/G1 Phase: Chabamide, a dimeric alkaloid, was found to inhibit the proliferation of adriamycin-resistant human leukemia cells (K562/ADR) by arresting the cell cycle in the G0/G1 phase. nih.gov This was associated with an increase in p21 and a decrease in cyclin D1 and CDK2/4/6 protein expression. nih.gov

G1 and S Phase: Certain benzimidazole-based 1,3,4-oxadiazole (B1194373) derivatives were found to arrest the cell cycle. For example, in MDA-MB-231 breast cancer cells, one compound significantly increased cell populations in the G1 and S phases. mdpi.com

G2/M Phase: N-substituted benzamides have been shown to induce a G2/M cell cycle block in HL60 cells. nih.gov Similarly, some benzimidazole (B57391) derivatives caused a prominent increase in the G2 phase population in cancer cells. mdpi.com

Mixed Effects: The PARP inhibitor 3-aminobenzamide (B1265367) (3-AB), a simple analogue, was shown to suppress G1 arrest and enhance G2 arrest after gamma-irradiation in mouse embryonic fibroblast cells. oatext.com

Antitubulin Activity: A significant mechanism of action for several benzamide analogues is the inhibition of tubulin polymerization, a critical process for cell division.

Systematic studies on benzamide derivatives have led to the identification of potent, orally active tubulin inhibitors that target the colchicine (B1669291) binding site on tubulin. researchgate.netnih.gov These compounds were shown to inhibit tubulin polymerization, promote mitotic blockade, and induce apoptosis. researchgate.netnih.gov

A series of N-benzylbenzamide derivatives were also designed as tubulin polymerization inhibitors. One lead compound, 20b , exhibited significant antiproliferative activities (IC₅₀ values of 12 to 27 nM) against several cancer cell lines by binding to the colchicine site and displaying potent anti-vascular activity. researchgate.netnih.gov

Antimicrobial Activities

There is no available data on the specific antimicrobial activities of this compound. The following sections summarize the findings for its analogues.

Antibacterial Efficacy

While direct studies on this compound are lacking, research on related amide and benzamide derivatives shows a range of antibacterial activities.

In a recent study, a series of 12 benzamide compounds were synthesized and tested for their antibacterial activity. One compound, 5a , demonstrated excellent activity against both Bacillus subtilis and Escherichia coli, with Minimum Inhibitory Concentration (MIC) values of 6.25 µg/mL and 3.12 µg/mL, respectively. nanobioletters.com Other synthesized amide derivatives have also shown activity against Staphylococcus aureus and Pseudomonas aeruginosa. researchgate.net

The bacterium Bacillus licheniformis is itself a producer of a wide variety of antimicrobial substances, including bacteriocins and exopolysaccharides that are active against both Gram-positive (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa) bacteria. nih.govresearchgate.net Similarly, various strains of Bacillus subtilis produce antimicrobial compounds like subtilin and polyketides (bacillaene, difficidin) that are effective against bacteria such as Staphylococcus aureus and Escherichia coli. nih.govfrontiersin.org

Table 2: Antibacterial Activity of Selected Benzamide Analogues and Bacterial Products

Compound/Organism Target Bacteria Reported Activity (MIC or Inhibition Zone)
Benzamide Derivative 5a B. subtilis MIC: 6.25 µg/mL nanobioletters.com
E. coli MIC: 3.12 µg/mL nanobioletters.com
Benzamide Derivative 6b E. coli Inhibition Zone: 24 mm; MIC: 3.12 µg/mL nanobioletters.com
Benzamide Derivative 6c B. subtilis Inhibition Zone: 24 mm; MIC: 6.25 µg/mL nanobioletters.com
***Bacillus subtilis* RLID 12.1** E. coli, P. aeruginosa, S. aureus Strong, broad-spectrum activity nih.gov
Bacillus licheniformis S. aureus, E. coli, P. aeruginosa, P. vulgaris Produces various active substances (e.g., Levan, Lichenicidin) nih.govresearchgate.net

Antifungal Efficacy

Specific data on the antifungal efficacy of this compound against the specified fungal strains is not available. However, the antifungal properties of related benzamide derivatives and other compounds have been investigated.

Amide derivatives of benzoic acids are known to possess a wide range of pharmacological effects, including antifungal activities. nanobioletters.com Studies on various extracts and synthetic compounds have shown efficacy against several fungal species.

Candida albicans : This opportunistic pathogen is a common target in antifungal research. The lipopeptide antifungal agent LY121019 demonstrated potent in vitro fungicidal activity against multiple clinical strains of C. albicans. nih.gov Polysaccharides from the cyanobacterium Anabaena sp. have also shown activity against C. albicans. mdpi.com Furthermore, cell-free supernatant from Bacillus subtilis RLID 12.1 exhibited strong antimicrobial activity against pathogenic yeasts including C. albicans. nih.gov The primary antifungal agent Amphotericin B, a polyene, is widely used against Candida species and acts by binding to ergosterol (B1671047) in the fungal cell membrane. nih.gov

Aspergillus flavus : While specific data for benzamide analogues is scarce, other natural extracts have shown activity. For example, extracts from the plant Euroschinus papuanus exhibited antifungal activity.

Trichophyton interdigitale : Allylamines, such as terbinafine, are a class of antifungal compounds that possess fungicidal activity against dermatophytes like Trichophyton species. nih.gov

Antimycobacterial Activity

There is no published research on the antimycobacterial activity of this compound. However, several classes of benzamide analogues have been explored as potential antimycobacterial agents.

2,2'-dithiobis(benzamide) Analogues : A series of these compounds were tested against Mycobacterium tuberculosis H37Rv. The most potent compound, 2,2'-dithiobis[N-[3-(decanoyloxy)propyl]benzamide] , showed activity superior or equivalent to standard drugs like streptomycin (B1217042) and ethambutol, and importantly, did not show cross-resistance. nih.gov

N-(pyrazin-2-yl)benzamides : Designed as retro-amide analogues of known antimycobacterial agents, these compounds were evaluated against M. tuberculosis H37Rv. The most effective activity was found in N-(5-chloropyrazin-2-yl)benzamides with short alkyl groups at position 4 of the benzene (B151609) ring, with one derivative showing a MIC of 3.13 µg/mL. nih.gov

N-Alkyl Nitrobenzamides : A library of these compounds was synthesized to explore the effect of nitro substitution and N-alkyl chain length. It was found that amide isosteres of 3,5-dinitrobenzoates had better activity against M. tuberculosis than their ester counterparts, with lipophilicity being a key factor modulating activity. mdpi.com

Bacillus licheniformis : This bacterium is known to produce substances with antimycobacterial properties, such as licheniformins and bacitracins, which have shown strong activity and are being explored as a potential approach to combat tuberculosis. nih.govresearchgate.net

Antiprion Activity

No studies on the antiprion activity of this compound have been reported. Research into other benzamide derivatives and unrelated structures has identified potential candidates for anti-prion therapeutics.

A study focused on the synthesis of 5-(2-(pyrrolidin-1-yl)acetamido)-N-butyl-2-(substituted)benzamide and related piperidinyl derivatives. These compounds were assayed for their ability to inhibit the accumulation of the pathogenic prion protein (PrPSc) in infected neuroblastoma cells. The results indicated that these benzamide derivatives are attractive lead compounds for developing treatments against prion diseases. nih.gov

In a different line of research, acylthiosemicarbazide analogues were reported to inhibit prion aggregation. Two compounds, 7x and 7y , showed potent inhibition of prion aggregation in vitro (EC₅₀ = 5 µM) and were also able to disaggregate pre-existing aggregates. Furthermore, compound 7y successfully decreased the level of PrPSc in cultured cells with a permanent prion infection, highlighting the potential of this scaffold for anti-prion therapeutics. nih.gov

Inhibition of PrP(Sc) Accumulation in Scrapie-Infected Cells (e.g., ScN2a, SMB)

A series of novel benzamide derivatives have been synthesized and evaluated for their ability to inhibit the accumulation of the scrapie-associated prion protein (PrP(Sc)) in cultured cell lines. nih.gov These cell lines, including scrapie-infected mouse neuroblastoma cells (ScN2a) and scrapie mouse brain (SMB) cells, are standard models for studying the propagation of prions. nih.gov

The study by Fiorino et al. (2012) investigated 5-(2-(pyrrolidin-1-yl)acetamido)-N-butyl-2-(substituted)benzamide and 5-(2-(piperidin-1-yl)acetamido)-N-butyl-2-(substituted) benzamide derivatives. nih.gov Their findings indicated that these benzamide analogues are effective inhibitors of PrP(Sc) accumulation. The results from these assays underscore the potential of the benzamide scaffold as a promising starting point for the development of therapeutic agents against prion diseases. nih.gov

While direct data for this compound is absent, the activity of these related compounds suggests that the benzamide core is a key pharmacophore for anti-prion activity. The specific substitutions on the benzamide ring and the nature of the side chains are crucial in modulating the inhibitory potency against PrP(Sc) accumulation.

Binding Affinity to Cellular Prion Protein (PrP(C))

The therapeutic mechanism of many anti-prion compounds involves direct interaction with the cellular prion protein (PrP(C)), thereby stabilizing its native conformation and preventing its conversion to the pathogenic PrP(Sc) isoform. The same study that investigated PrP(Sc) accumulation also determined the binding affinity of the synthesized benzamide derivatives to human PrP(C) in vitro. nih.gov

The research by Fiorino and colleagues demonstrated that the benzamide analogues exhibited binding affinity for human PrP(C). nih.gov This interaction is a critical step in their proposed mechanism of action, suggesting that they may act as chemical chaperones that stabilize PrP(C). The affinity for PrP(C) is a key determinant of their potential efficacy as anti-prion agents. The collective findings from these studies strongly suggest that benzamide derivatives are an attractive class of lead compounds for the development of novel therapies for prion diseases. nih.gov

Other Potential Biological Interactions (e.g., protein binding, cellular receptor interactions)

Currently, there is a lack of specific information in the scientific literature regarding other potential biological interactions of this compound, such as its binding to other proteins or interactions with cellular receptors beyond the prion protein. Broader research on benzamide derivatives indicates a wide range of biological activities, including interactions with various enzymes and receptors. However, these findings are not specific to the 3-amino-2-(propan-2-yloxy) substitution pattern and therefore cannot be directly extrapolated to the compound of interest. Further research is required to elucidate the broader biological profile of this compound.

Structure Activity Relationship Sar Studies of 3 Amino 2 Propan 2 Yloxy Benzamide Derivatives

Impact of Substituents on the Benzamide (B126) Core on Biological Activity

The substitution pattern on the benzamide core is a key determinant of the biological activity of this class of compounds. Research on various benzamide derivatives has demonstrated that the nature and position of substituents significantly modulate their therapeutic potential, including antimicrobial, anticancer, and receptor-modulating activities.

In a series of novel benzamides substituted with pyridine-linked 1,2,4-oxadiazole, the substituent on the benzene (B151609) ring was found to be crucial for fungicidal activity. Specifically, a 2-fluoro substitution on the benzene ring resulted in superior inhibitory activity against tested fungi compared to other substitutions. mdpi.com This highlights the sensitivity of the biological response to the electronic and steric properties of the substituents on the benzamide core.

Further studies on N-(2-amino-5-substituted phenyl)benzamides as histone deacetylase 2 (HDAC2) inhibitors have also underscored the importance of the substitution pattern. nih.gov The introduction of various groups on the phenyl ring of the benzamide scaffold can influence the binding affinity and selectivity for the target enzyme. nih.gov

The following table summarizes the impact of different substituents on the benzamide core based on findings from related benzamide derivatives:

Substituent Position Substituent Observed Effect on Biological Activity Compound Series Reference
2-positionFluoroSuperior fungicidal activityBenzamides with pyridine-linked 1,2,4-oxadiazole mdpi.com
5-positionVariousModulation of HDAC2 inhibitionN-(2-aminophenyl)benzamides nih.gov

These findings suggest that a systematic exploration of substituents on the benzamide core of 3-Amino-2-(propan-2-yloxy)benzamide is essential for optimizing its biological profile.

Role of the Propan-2-yloxy Moiety in Receptor Binding and Efficacy

The 2-alkoxy group, specifically the propan-2-yloxy moiety in the parent compound, plays a significant role in receptor binding and efficacy. Studies on structurally related 2-alkoxybenzene derivatives have shown that the nature of this alkoxy group can influence ligand orientation and interaction with receptor binding pockets. nih.gov

In a study of 2-allyl-4-methoxy-1-alkoxybenzenes as 15-lipoxygenase inhibitors, the 2-alkoxy group was found to have a crucial role in fixing the conformation of the molecule within the active site of the enzyme through hydrophobic interactions. nih.gov The volume and shape of the alkoxy moiety were identified as major factors influencing the inhibitory potency of the compounds. nih.gov This suggests that the propan-2-yloxy group in this compound likely contributes to the binding affinity through similar hydrophobic interactions.

Furthermore, in a series of 5-HT3 receptor ligands based on a (S)-N-(1-azabicyclo[2.2.2]oct-3-yl)-5-chlorobenzamide scaffold, modifications of the alkoxy groups at the 2- and 3-positions of the benzamide ring had a significant impact on receptor affinity. nih.gov While the 2-substituted homologues were generally equipotent, the nature of the substituent at the 3-position had a more pronounced effect. nih.gov This indicates that the positioning of the alkoxy group is critical. For this compound, the placement of the propan-2-yloxy group at the 2-position is expected to be a key determinant of its interaction with target receptors.

The table below outlines the observed roles of alkoxy groups in related compound series:

Alkoxy Group Position Compound Series Observed Role Reference
2-position2-allyl-4-methoxy-1-alkoxybenzenesHydrophobic interactions, fixing conformation in active site nih.gov
2- and 3-positions(S)-N-(1-azabicyclo[2.2.2]oct-3-yl)-5-chlorobenzamidesModulation of 5-HT3 receptor affinity nih.gov

Influence of the Amino Group Position and Derivatization

The amino group at the 3-position of the benzamide ring is a critical functional group that can significantly influence the compound's biological activity through its basicity, hydrogen bonding capacity, and potential for derivatization.

The position of the amino group on the benzamide scaffold is crucial. In a study of amino-substituted benzamide derivatives, the primary amino group was identified as the main electroactive center, undergoing oxidation. researchgate.net This reactivity highlights the importance of the amino group's location in determining the molecule's electronic properties and potential metabolic fate. researchgate.net

Derivatization of the amino group offers a versatile strategy for modulating the pharmacological properties of benzamide compounds. For instance, N-methylation of amino-substituted derivatives has been shown to lead to promising antiproliferative activity. researchgate.net Furthermore, the introduction of a tosyl group on an amino donor has been used to strengthen intramolecular hydrogen bonds, thereby facilitating processes like excited-state intramolecular proton transfer (ESIPT).

In the context of N-benzyl benzamide derivatives, the amino group is part of a larger pharmacophore responsible for melanogenesis inhibition. nih.gov The ability of the amino group to engage in hydrogen bonding and other interactions is fundamental to the ligand-receptor binding. unina.it

The following table summarizes the influence of the amino group based on studies of related compounds:

Modification Observed Effect Compound Series Reference
N-methylationEnhanced antiproliferative activityAmino-substituted benzamides researchgate.net
TosylationStrengthened intramolecular hydrogen bondingAmino donor derivatives
Position on the ringMain electroactive center, influences electronic propertiesAmino-substituted benzamides researchgate.net

Pharmacophore Elucidation and Optimization Strategies

Pharmacophore modeling is a powerful tool for understanding the key chemical features required for the biological activity of this compound derivatives and for guiding the design of new, more potent analogues. A pharmacophore model for this class of compounds would typically include features such as hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings.

For N-benzyl benzamide derivatives, a 3D pharmacophore model was successfully developed to understand their activity as melanogenesis inhibitors. nih.gov This model identified the key interaction points between the ligands and their receptor. nih.gov Similarly, a pharmacophore-based virtual screening approach was used to identify novel benzamide derivatives as Hepatitis B virus (HBV) capsid assembly modulators. nih.gov

The optimization of this compound derivatives would involve a multi-pronged approach:

Systematic modification of substituents on the benzamide core to enhance potency and selectivity.

Exploration of different alkoxy groups at the 2-position to optimize hydrophobic interactions and receptor fit.

Derivatization of the 3-amino group to fine-tune physicochemical properties and introduce new interaction points.

Utilizing computational tools such as quantitative structure-activity relationship (QSAR) and docking studies to rationalize SAR data and predict the activity of new designs. nih.gov

A general pharmacophore model for a benzamide derivative might include the following features:

Pharmacophore Feature Corresponding Structural Moiety
Hydrogen Bond DonorAmino group (-NH2), Amide N-H
Hydrogen Bond AcceptorCarbonyl oxygen (C=O), Oxygen of the propan-2-yloxy group
Aromatic RingBenzene ring
Hydrophobic RegionPropan-2-yloxy group, Benzene ring

By integrating experimental data with computational modeling, a robust pharmacophore model for this compound derivatives can be developed, paving the way for the rational design of new therapeutic agents.

Future Research Directions for 3 Amino 2 Propan 2 Yloxy Benzamide

Exploration of Novel Synthetic Pathways for Enhanced Yield and Sustainability

The synthesis of 3-Amino-2-(propan-2-yloxy)benzamide, while not detailed in readily available literature, likely follows established routes for similar benzamide (B126) derivatives. A probable synthetic strategy could involve the reduction of a corresponding nitro-substituted precursor. For instance, the catalytic hydrogenation of 3-nitrobenzamide (B147352) is a known method for preparing 3-aminobenzamide (B1265367). wikipedia.org Future research could focus on optimizing such pathways to improve yield and enhance sustainability.

Green chemistry principles could be applied by exploring enzymatic synthesis or employing more environmentally benign solvents and catalysts. Microwave-assisted organic synthesis, which has been shown to accelerate reactions for other benzamide derivatives, could also be a fruitful area of investigation to reduce reaction times and energy consumption. nih.gov

Table 1: Potential Synthetic Strategies for this compound

StrategyPotential AdvantagesKey Considerations
Catalytic HydrogenationHigh efficiency and selectivity.Catalyst selection, reaction conditions (pressure, temperature).
Metal-Mediated ReductionAlternative to hydrogenation.Choice of metal (e.g., iron, tin), acidic or neutral conditions.
Enzymatic SynthesisHigh specificity, mild conditions.Enzyme stability and cost, substrate scope.
Microwave-Assisted SynthesisRapid reaction times, improved yields.Scalability, equipment availability.

Discovery of New Biological Targets and Mechanisms of Action

The biological activity of this compound remains largely unexplored. However, the broader class of benzamides exhibits a wide range of pharmacological effects. A prominent example is 3-aminobenzamide, which is a known inhibitor of poly(ADP-ribose) polymerase (PARP), an enzyme crucial for DNA repair. wikipedia.org This inhibition can lead to cell death in cancer cells, making PARP a significant target in oncology.

Future research should involve comprehensive screening of this compound against a panel of biological targets, including enzymes and receptors. Investigating its potential as a PARP inhibitor would be a logical starting point. Furthermore, its structural similarity to other pharmacologically active benzamides suggests potential interactions with G-protein coupled receptors or ion channels. Elucidating the mechanism of action would involve detailed biochemical and cellular assays to understand how the compound exerts its effects at a molecular level.

Design and Synthesis of Conformationally Constrained Analogues

To enhance the potency and selectivity of this compound for potential biological targets, the design and synthesis of conformationally constrained analogues present a compelling research direction. Restricting the conformational flexibility of a molecule can lock it into an active conformation, leading to improved binding affinity and a more defined structure-activity relationship (SAR). lifechemicals.comnih.gov

Techniques such as introducing cyclic structures or incorporating rigid linkers can be employed. For example, incorporating the aminobenzamide moiety into a bicyclic system could provide valuable insights into the optimal spatial arrangement of the key functional groups for biological activity. rsc.org The synthesis of a library of such analogues would be crucial for systematically exploring the impact of conformational rigidity on the compound's properties.

Advanced Computational Predictions for Structure-Activity Landscapes

In conjunction with synthetic efforts, advanced computational modeling can significantly accelerate the discovery process. Techniques like three-dimensional quantitative structure-activity relationship (3D-QSAR) studies, including Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), can be used to build predictive models. mdpi.com These models can help in understanding the relationship between the structural features of this compound and its potential biological activity.

Molecular docking simulations can be employed to predict the binding mode of the compound and its analogues to potential protein targets. nih.gov This computational approach can aid in prioritizing the synthesis of new derivatives with a higher probability of being active, thereby saving time and resources. The insights gained from these computational studies can guide the rational design of more potent and selective compounds.

Development of Specialized Analytical Techniques for Trace Analysis

As with any compound of potential interest, the development of sensitive and specific analytical methods for its detection and quantification is essential. While standard techniques like HPLC and mass spectrometry would likely be applicable, future research could focus on developing specialized methods for trace analysis in complex matrices, such as biological fluids or environmental samples.

This could involve the use of derivatization agents to enhance detection by gas chromatography or the development of highly selective sample preparation techniques, such as molecularly imprinted polymers. Establishing robust analytical methods is crucial for pharmacokinetic studies, metabolism research, and for monitoring any potential environmental presence. The development of such methods for related aminopropanol (B1366323) derivatives has been noted as important for quality control in synthesis. google.com

Q & A

Q. What chromatographic techniques optimize purity analysis in complex mixtures?

  • Methodological Answer : Employ HPLC (C18 column, 0.1% TFA in H₂O/ACN gradient) with UV detection (254 nm). For trace impurities, use LC-MS/MS (MRM mode). Validate method robustness (RSD <2% for retention time) and sensitivity (LOQ ≤0.1 µg/mL) .

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